molecular formula C13H25N3O B15089776 1-[(2R)-piperidine-2-carbonyl]-4-(propan-2-yl)piperazine

1-[(2R)-piperidine-2-carbonyl]-4-(propan-2-yl)piperazine

Cat. No.: B15089776
M. Wt: 239.36 g/mol
InChI Key: LJPRXIHSKAHUJG-GFCCVEGCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(2R)-piperidine-2-carbonyl]-4-(propan-2-yl)piperazine is a compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2R)-piperidine-2-carbonyl]-4-(propan-2-yl)piperazine can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. For instance, the ring formation reaction between (S, S)-N, N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines . Deprotection of these piperazines with PhSH followed by selective intramolecular cyclization reaction gives the desired compound .

Industrial Production Methods

Industrial production methods for piperazine derivatives often involve large-scale synthesis using optimized reaction conditions to ensure high yields and purity. Techniques such as parallel solid-phase synthesis and photocatalytic synthesis have been employed to produce piperazine derivatives efficiently .

Chemical Reactions Analysis

Types of Reactions

1-[(2R)-piperidine-2-carbonyl]-4-(propan-2-yl)piperazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the piperazine ring can be functionalized with different substituents.

Common Reagents and Conditions

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield piperazinones, while substitution reactions can introduce various functional groups onto the piperazine ring.

Scientific Research Applications

1-[(2R)-piperidine-2-carbonyl]-4-(propan-2-yl)piperazine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[(2R)-piperidine-2-carbonyl]-4-(propan-2-yl)piperazine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

    Piperazine: A simple cyclic amine with two nitrogen atoms at opposite positions in the ring.

    Piperidine: A six-membered ring containing one nitrogen atom.

    Morpholine: A six-membered ring containing one nitrogen and one oxygen atom.

Uniqueness

1-[(2R)-piperidine-2-carbonyl]-4-(propan-2-yl)piperazine is unique due to its specific substitution pattern and the presence of both piperidine and piperazine moieties. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

Molecular Formula

C13H25N3O

Molecular Weight

239.36 g/mol

IUPAC Name

[(2R)-piperidin-2-yl]-(4-propan-2-ylpiperazin-1-yl)methanone

InChI

InChI=1S/C13H25N3O/c1-11(2)15-7-9-16(10-8-15)13(17)12-5-3-4-6-14-12/h11-12,14H,3-10H2,1-2H3/t12-/m1/s1

InChI Key

LJPRXIHSKAHUJG-GFCCVEGCSA-N

Isomeric SMILES

CC(C)N1CCN(CC1)C(=O)[C@H]2CCCCN2

Canonical SMILES

CC(C)N1CCN(CC1)C(=O)C2CCCCN2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.